molecular formula C9H9N B13144293 3-Methyl-2-phenyl-2H-azirine

3-Methyl-2-phenyl-2H-azirine

Cat. No.: B13144293
M. Wt: 131.17 g/mol
InChI Key: LSTLUDQMQUGUEQ-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-2H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high reactivity due to the ring strain. The presence of a phenyl group and a methyl group attached to the azirine ring enhances its chemical properties, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenyl-2H-azirine can be synthesized through various methods. One common approach involves the decomposition of vinyl azides. For instance, the microwave-assisted synthesis of this compound from [(Z)-1-azidoprop-1-enyl]benzene has been reported. This method involves microwave irradiation, which significantly reduces reaction times and increases yields .

Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes such as the Neber rearrangement. This method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenyl-2H-azirine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-2H-azirine involves its high reactivity due to the ring strain. The compound acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-Phenyl-2H-azirine
  • 3-Phenyl-2H-azirine
  • 2-Methyl-2H-azirine

Comparison: 3-Methyl-2-phenyl-2H-azirine is unique due to the presence of both a phenyl and a methyl group, which enhances its reactivity and stability compared to other azirines. This makes it particularly useful in synthetic applications where high reactivity is required .

Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

3-methyl-2-phenyl-2H-azirine

InChI

InChI=1S/C9H9N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

LSTLUDQMQUGUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC1C2=CC=CC=C2

Origin of Product

United States

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